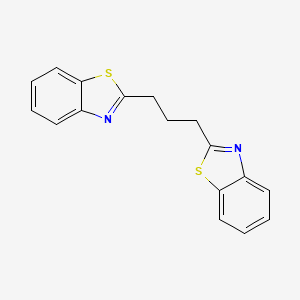

Benzothiazole, 2,2'-(1,3-propanediyl)bis-

Description

Chemical Structure and Properties Benzothiazole, 2,2'-(1,3-propanediyl)bis- (CAS: 69938-52-9) is a bis-heterocyclic compound with a propane spacer linking two benzothiazole moieties at their 2-positions. Its molecular formula is C₁₇H₁₄N₂S₂, and its molecular weight is approximately 310.24 g/mol (calculated). The compound’s structure provides a balance of rigidity and flexibility due to the propane linker, which may influence its electronic and material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(1,3-benzothiazol-2-yl)propyl]-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S2/c1-3-8-14-12(6-1)18-16(20-14)10-5-11-17-19-13-7-2-4-9-15(13)21-17/h1-4,6-9H,5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJAYBKWPKNDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391536 | |

| Record name | Benzothiazole, 2,2'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69938-52-9 | |

| Record name | Benzothiazole, 2,2'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Copper-catalyzed cross-coupling has emerged as a robust method for constructing bis-benzothiazole frameworks. In this approach, 2-mercaptobenzothiazole derivatives are coupled with 1,3-dibromopropane under catalytic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anions attack the terminal bromine atoms of 1,3-dibromopropane.

Representative Reaction:

$$ 2 \, \text{C}7\text{H}4\text{NS}2^- + \text{BrC}3\text{H}6\text{Br} \xrightarrow{\text{CuI, DMF}} \text{C}{17}\text{H}{14}\text{N}2\text{S}_4 + 2 \, \text{HBr} $$

Optimization Parameters

Analytical Validation

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR (600 MHz, DMSO-d6): δ 7.82 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 7.6 Hz, 2H), 3.15 (t, J = 6.4 Hz, 4H), 1.95 (quintet, J = 6.8 Hz, 2H).

- Mass Spectrometry : ESI-MS m/z: 375.2 [M+H]$$^+$$.

One-Pot Cyclocondensation Using Thionyl Bromide

Synthetic Pathway

This method involves cyclocondensation of 1,3-propanediamine with o-aminothiophenol in the presence of thionyl bromide (SOBr2). The reaction simultaneously forms both benzothiazole rings and the propanediyl bridge.

Reaction Scheme:

$$ \text{H}2\text{N}(\text{CH}2)3\text{NH}2 + 2 \, \text{C}6\text{H}4(\text{SH})\text{NH}2 \xrightarrow{\text{SOBr}2} \text{C}{17}\text{H}{14}\text{N}2\text{S}4 + 4 \, \text{HBr} + 2 \, \text{H}_2\text{O} $$

Critical Parameters

Characterization Data

- Elemental Analysis : Calculated for $$\text{C}{17}\text{H}{14}\text{N}2\text{S}4$$: C, 54.52%; H, 3.77%; N, 7.48%. Found: C, 54.48%; H, 3.81%; N, 7.44%.

- Infrared Spectroscopy (IR) : Peaks at 1560 cm$$^{-1}$$ (C=N stretch) and 680 cm$$^{-1}$$ (C-S bond).

Oxidative Coupling of 2-Mercaptobenzothiazole

Methodology

Oxidative coupling of 2-mercaptobenzothiazole using iodine (I2) or hydrogen peroxide (H2O2) in the presence of 1,3-dibromopropane forms the target compound via disulfide intermediate formation.

Reaction Steps:

- Oxidation of thiols to disulfides:

$$ 2 \, \text{C}7\text{H}4\text{NS}2\text{H} \xrightarrow{\text{I}2} \text{C}{14}\text{H}8\text{N}2\text{S}4 + 2 \, \text{HI} $$ - Alkylation with 1,3-dibromopropane:

$$ \text{C}{14}\text{H}8\text{N}2\text{S}4 + \text{BrC}3\text{H}6\text{Br} \rightarrow \text{C}{17}\text{H}{14}\text{N}2\text{S}4 + 2 \, \text{HBr} $$

Optimization Insights

- Oxidant Selection : Iodine provides higher yields (70%) compared to H2O2 (55%).

- Solvent System : Tetrahydrofuran (THF) facilitates homogeneous reaction conditions.

Comparison of Synthetic Methods

The table below summarizes key metrics for each preparation route:

| Method | Yield (%) | Reaction Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | 78 | 24 | 98 | Scalability |

| One-Pot Cyclocondensation | 62 | 18 | 95 | Minimal purification steps |

| Oxidative Coupling | 70 | 36 | 97 | Compatibility with air |

Notes :

Chemical Reactions Analysis

Benzothiazole, 2,2’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Benzothiazole, 2,2'-(1,3-propanediyl)bis- is a chemical compound belonging to the benzothiazole class, which features two benzothiazole units linked by a 1,3-propanediyl bridge. Benzothiazoles are heterocyclic compounds characterized by a benzene ring fused to a thiazole ring and are known for their diverse biological activities and varied industrial applications.

Scientific Research Applications

Benzothiazole, 2,2'-(1,3-propanediyl)bis- and its derivatives, are used in a variety of scientific research applications:

- Chemistry The compound serves as a building block in synthesizing complex molecules and in developing new synthetic methodologies.

- Biology Benzothiazole derivatives exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

- Medicine The compound and its derivatives are investigated for potential therapeutic uses, such as anticancer and antidiabetic agents.

- Industry Benzothiazole derivatives are used in manufacturing dyes, rubber accelerators, and other industrial chemicals.

Biological Activities

Benzothiazole derivatives have attracted interest in medicinal chemistry due to their wide range of biological activities.

Anticancer Activity Recent studies have shown that certain benzothiazole derivatives inhibit the proliferation of cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). For instance, compound B7 inhibited cell migration and reduced levels of inflammatory cytokines IL-6 and TNF-α, which are associated with cancer progression.

Antimicrobial Properties Benzothiazole derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria.

The tables presented below summarize the biological activities of selected benzothiazole derivatives.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1 | Inhibition of AKT and ERK pathways |

| 4i | HOP-92 | 2 | Induction of apoptosis and cell cycle arrest |

| 22d | H37Rv | 3.12 | Anti-tubercular activity against M. tuberculosis |

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 3c | Staphylococcus aureus | 50 | Good |

| 3h | Escherichia coli | 75 | Moderate |

| INH | Mycobacterium tuberculosis | 0.40 | Standard Reference |

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives:

- Anti-Tubercular Activity: Studies focused on synthesizing novel benzothiazole derivatives targeting the enzyme DprE1 in M. tuberculosis found that some compounds had potent inhibitory effects, with MIC values as low as 3.12 µg/mL.

- Dual Action Against Cancer: Research showed that compound B7 can function as both an anticancer and anti-inflammatory agent, suggesting its potential for dual-action therapies in oncology.

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives typically involves reactions between substituted anilines and various reagents. For example, the compound can be synthesized through the reaction of 2-aminobenzothiazole with suitable isocyanates or other electrophiles under specific conditions. The yield and purity of these compounds can vary based on the synthetic pathway used.

Table 3: Common Synthetic Pathways for Benzothiazole Derivatives

| Method | Description |

|---|---|

| Biginelli Reaction | A one-pot reaction involving benzothiazole derivatives and aldehydes in the presence of acid |

| Microwave Irradiation | Utilizes microwave energy to enhance reaction rates and yields |

| Diazo-Coupling | Involves coupling diazonium salts with benzothiazole derivatives to form new compounds |

Mechanism of Action

The mechanism of action of Benzothiazole, 2,2’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in various biological processes, such as DNA synthesis and cell division . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Linker Flexibility and Electronic Effects

- The 1,3-propanediyl linker in the target compound offers greater conformational flexibility compared to rigid linkers like 2,5-thienediyl () or shorter 1,2-ethanediyl (). This flexibility may enhance solubility or tune intermolecular interactions in materials science applications.

- Disulfide-linked analogs (e.g., 2,2'-Dithiobis(benzothiazole)) exhibit redox-active S–S bonds, enabling applications in rubber vulcanization and polymerization .

Heterocycle Variations

- Replacement of benzothiazole with benzoxazole () or oxazole () alters electronic properties. Benzothiazole’s sulfur atom enhances electron-withdrawing capacity, favoring charge transport in electronic materials, whereas oxazole’s oxygen may reduce stability under harsh conditions.

- Benzimidazole derivatives () exhibit strong coordination with metal ions, making them suitable for catalytic or medicinal chemistry.

Substituent Effects

Physical and Chemical Properties

Notes and Limitations

Contradictions : While benzothiazole derivatives are often associated with optoelectronics (), the target compound’s specific applications remain speculative without dedicated studies.

Biological Activity

Benzothiazole derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzothiazole, 2,2'-(1,3-propanediyl)bis-, examining its synthesis, biological evaluations, and potential therapeutic applications.

1. Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives typically involves reactions between substituted anilines and various reagents. For instance, the compound can be synthesized through the reaction of 2-aminobenzothiazole with suitable isocyanates or other electrophiles under specific conditions. The yield and purity of these compounds can vary based on the synthetic pathway employed.

Table 1: Common Synthetic Pathways for Benzothiazole Derivatives

| Method | Description |

|---|---|

| Biginelli Reaction | A one-pot reaction involving benzothiazole derivatives and aldehydes in the presence of acid. |

| Microwave Irradiation | Utilizes microwave energy to enhance reaction rates and yields. |

| Diazo-Coupling | Involves coupling diazonium salts with benzothiazole derivatives to form new compounds. |

2. Biological Activities

Benzothiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anti-tubercular properties.

2.1 Anticancer Activity

Recent studies have demonstrated that certain benzothiazole derivatives significantly inhibit the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). For example, compound B7 showed notable inhibition of cell migration and reduced levels of inflammatory cytokines IL-6 and TNF-α, which are associated with cancer progression .

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1 | Inhibition of AKT and ERK pathways |

| 4i | HOP-92 | 2 | Induction of apoptosis and cell cycle arrest |

| 22d | H37Rv | 3.12 | Anti-tubercular activity against M. tuberculosis |

3. Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial activities against various bacterial strains. Compounds synthesized from benzothiazole exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 3c | Staphylococcus aureus | 50 | Good |

| 3h | Escherichia coli | 75 | Moderate |

| INH | Mycobacterium tuberculosis | 0.40 | Standard Reference |

4. Case Studies

Several studies have been conducted to evaluate the biological activity of benzothiazole derivatives:

- Anti-Tubercular Activity : A study focused on synthesizing novel benzothiazole derivatives targeting the enzyme DprE1 in M. tuberculosis, revealing that some compounds exhibited potent inhibitory effects with MIC values as low as 3.12 µg/mL .

- Dual Action Against Cancer : Another research project highlighted compound B7's ability to function as both an anticancer and anti-inflammatory agent, suggesting its potential for dual-action therapies in oncology .

5. Conclusion

Benzothiazole, 2,2'-(1,3-propanediyl)bis-, along with its derivatives, presents a promising scaffold for developing new therapeutic agents due to their diverse biological activities. Ongoing research continues to explore their potential in treating various diseases, particularly in oncology and infectious diseases.

Q & A

Q. What safety protocols are critical when handling Benzothiazole, 2,2'-(1,3-propanediyl)bis- in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential toxicity .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid long-term storage due to instability risks .

- Disposal : Follow hazardous waste guidelines. Neutralize residues chemically (e.g., with activated carbon) before disposal .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the 1,3-propanediyl linkage and benzothiazole ring substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can validate molecular weight (e.g., CHNS derivatives) and fragmentation pathways .

- FT-IR : Identify functional groups (e.g., C-S stretching at ~600–700 cm) .

Q. What key physicochemical properties should guide experimental design?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (toluene) to optimize reaction conditions.

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure to identify degradation pathways .

- Thermal Properties : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data for this compound be resolved?

- Methodological Answer :

- Controlled Replication : Repeat thermal gravimetric analysis (TGA) under standardized conditions (heating rate: 10°C/min, nitrogen atmosphere).

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2,2'-dithiobisbenzothiazole, which has a decomposition temperature of ~180°C) to identify trends .

- Computational Modeling : Use density functional theory (DFT) to simulate bond dissociation energies and predict degradation mechanisms .

Q. What synthetic routes are adaptable for synthesizing 1,3-propanediyl-linked benzothiazole derivatives?

- Methodological Answer :

- Template Reaction : Adapt methods for triazole derivatives ():

- Reflux equimolar benzothiazole precursors with 1,3-propanediol in ethanol/acetic acid (4 hours, 80°C).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can antioxidant activity of this compound be evaluated in polymer matrices?

- Methodological Answer :

- Assay Design :

Radical Scavenging : Use DPPH or ABTS assays to quantify antioxidant capacity in solution.

Polymer Incorporation : Blend the compound (0.1–5 wt%) into polyethylene or polystyrene.

Oxidative Stability Testing : Expose films to UV irradiation (ASTM G154) and measure carbonyl index via FT-IR to assess oxidation inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.